5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 5-methylthiophene-2-carbaldehyde with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one: Unique due to the presence of both pyrimidine and thiophene rings.
2-Amino-4-(5-methylthiophen-2-yl)pyrimidine: Lacks the additional amino group, resulting in different reactivity and applications.
5-Methyl-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 5-Amino-2-(((5-methylthiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one lies in its dual-ring structure, which imparts specific electronic and steric properties, making it suitable for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
77961-58-1 |
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Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
5-amino-2-[(5-methylthiophen-2-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N4OS/c1-6-2-3-7(16-6)4-12-10-13-5-8(11)9(15)14-10/h2-3,5H,4,11H2,1H3,(H2,12,13,14,15) |
InChI Key |
SRDCTPSGFNFACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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